molecular formula C8H7BrN4O2 B13571852 Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13571852
M. Wt: 271.07 g/mol
InChI Key: BZXGXBYYIGDBFO-UHFFFAOYSA-N
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Description

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a bromine atom and an ethyl ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves the use of enaminonitriles and benzohydrazides, which are readily available and cost-effective. The reaction is carried out at elevated temperatures (around 140°C) to achieve high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts to facilitate the condensation process.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or other substituted derivatives.

    Condensation Products: The major products are often new heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine atom and the ethyl ester group.

    1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but with different substituents.

Uniqueness

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for further derivatization and enhance the compound’s potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3

InChI Key

BZXGXBYYIGDBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)Br)N=C1

Origin of Product

United States

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